3-(difluoromethyl)-N-methoxy-N-methylbenzamide
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Overview
Description
3-(Difluoromethyl)-N-methoxy-N-methylbenzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a benzamide core. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-methoxy-N-methylbenzamide typically involves the introduction of the difluoromethyl group onto a benzamide scaffold. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfonium salts or difluorocarbene precursors. These reagents facilitate the incorporation of the difluoromethyl group under mild reaction conditions, often in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and scalable reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced at specific positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzamide core .
Scientific Research Applications
3-(Difluoromethyl)-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and is used as an intermediate in the synthesis of fungicides.
Difluoromethylated heterocyclic acids: These compounds, such as difluoromethylated pyrazoline and pyrrole derivatives, exhibit similar chemical properties and applications.
Uniqueness
3-(Difluoromethyl)-N-methoxy-N-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzamide core enhances its versatility in synthetic applications and potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
3-(difluoromethyl)-N-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-4-7(6-8)9(11)12/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUWXZFMCIGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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